molecular formula C22H19ClN4O3 B2539648 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 1396856-22-6

5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2539648
CAS No.: 1396856-22-6
M. Wt: 422.87
InChI Key: GAGFXNKYUYAYAO-UHFFFAOYSA-N
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Description

The compound 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one is a heterocyclic molecule featuring two key pharmacophores:

  • A 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at the 3-position.
  • A pyridin-2-one core linked to a 4-methoxy-3,5-dimethylpyridine moiety via a methyl group.

The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the pyridinone scaffold is prevalent in kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-10-24-18(14(2)20(13)29-3)12-27-11-15(8-9-19(27)28)22-25-21(26-30-22)16-6-4-5-7-17(16)23/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGFXNKYUYAYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name / ID Core Structure Key Substituents Potential Bioactivity Insights Reference
Target Compound 1,2,4-oxadiazole + pyridin-2-one - 2-Chlorophenyl (oxadiazole)
- 4-Methoxy-3,5-dimethylpyridin-2-yl (pyridinone)
Enhanced lipophilicity (chloro group) may improve membrane permeability; methoxy and dimethyl groups could modulate receptor affinity.
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 1,2,4-oxadiazole + pyridine - 2-Methoxyphenyl (oxadiazole) Methoxy group may reduce steric hindrance compared to chloro, potentially altering target selectivity.
1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Pyridin-2-one - Acetylphenyl
- Dimethylaminophenyl
Electron-withdrawing/donating substituents may influence redox activity or interactions with cellular targets.
6-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives Pyrimidin-2-one + coumarin - Coumarin-3-yl (pyrimidinone) Fluorescent coumarin moiety could enable imaging applications or modulate antioxidant effects.

Key Observations

Oxadiazole Ring Modifications :

  • Replacing the 2-chlorophenyl group (target compound) with 2-methoxyphenyl (as in ) reduces electronegativity and steric bulk. This substitution might decrease metabolic stability but improve solubility.
  • Chlorine’s electron-withdrawing nature could enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

In contrast, simpler pyridinone derivatives (e.g., ) rely on aromatic substituents for activity. Coumarin-linked pyrimidinones () highlight the role of fused aromatic systems in modulating fluorescence or redox properties, which the target compound lacks.

Structural analogs in and demonstrate that minor substituent changes can switch activity between anticancer (e.g., ferroptosis induction) and antimicrobial pathways .

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